(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide

Description

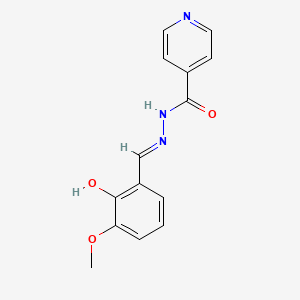

(E)-N'-(2-Hydroxy-3-Methoxybenzylidene)isonicotinohydrazide is a Schiff base derived from the condensation of isonicotinohydrazide (a derivative of isoniazid) and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The compound adopts an E-configuration around the C=N bond, a structural feature confirmed via X-ray crystallography and spectroscopic methods (FT-IR, NMR, and LC-MS/MS) . Its molecular structure includes a pyridine ring (isonicotinoyl moiety) and a substituted benzylidene group, which contribute to its diverse biological and coordination chemistry applications.

Key applications include:

- Antimicrobial activity: Demonstrated against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) bacteria .

- Metal coordination: Forms dinuclear manganese(II) complexes with enhanced antibacterial properties compared to the free ligand .

- Enzyme inhibition: Moderate activity against alkaline phosphatase (ALP) and ecto-5'-nucleotidase (e5'NT) in preliminary studies .

Properties

IUPAC Name |

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-20-12-4-2-3-11(13(12)18)9-16-17-14(19)10-5-7-15-8-6-10/h2-9,18H,1H3,(H,17,19)/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLOTRPSIVIFDW-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide typically involves the condensation reaction between isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the resulting product is then filtered, washed, and recrystallized to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Reactions with Group-6 Metal Carbonyls

HMINH reacts photochemically with Cr(CO) , Mo(CO) , and W(CO) to form octahedral complexes of the type [M(CO)(HMINH)] .

Mechanism:

-

Two CO ligands are displaced by the tridentate HMINH ligand, which coordinates via the hydrazone nitrogen , phenolic oxygen , and pyridine nitrogen .

-

Reactions occur under UV light in tetrahydrofuran (THF) or toluene .

Complex Characterization Data :

CO Release from Molybdenum Complexes

The Mo(CO)(HMINH) complex releases carbon monoxide (CO) under physiological conditions :

Biological Activity

HMINH-derived metal complexes exhibit antibacterial activity against E. coli and S. aureus:

| Complex | MIC (µg/mL) |

|---|---|

| [Mo(CO)(HMINH)] | 250–500 |

| [W(CO)(HMINH)] | 500–1000 |

Mechanism: CO release disrupts bacterial membrane integrity .

Crystallographic Data

HMINH crystallizes in the monoclinic space group P2/c with:

Spectroscopic Characterization

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide exhibits significant antimicrobial properties. A study by Ozay et al. demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism is thought to involve the inhibition of bacterial enzyme activity, leading to cell death.

Antitubercular Properties

The compound has also been evaluated for its antitubercular activity. In a study focusing on derivatives of isonicotinohydrazide, it was noted that the presence of the methoxy group enhances the compound's efficacy against Mycobacterium tuberculosis, suggesting potential as a lead compound in tuberculosis treatment .

Coordination Chemistry

Metal Complex Formation

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide serves as a ligand in coordination chemistry, forming complexes with transition metals such as molybdenum and manganese. These complexes exhibit interesting catalytic properties and have been studied for their potential in industrial applications. For instance, oxomolybdenum(V) complexes derived from this Schiff base have shown promise in catalytic oxidation reactions .

| Metal Complex | Synthesis Method | Catalytic Activity |

|---|---|---|

| Oxomolybdenum(V) | Reaction with (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Effective in oxidation reactions |

| Manganese(II) | Coordination with dichloro-bis ligand | Exhibits catalytic properties |

Material Science

Polymeric Applications

The compound has been incorporated into polymer matrices to enhance material properties. Studies have shown that adding (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide to polymers can improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Case Studies

-

Antimicrobial Efficacy Study

A comprehensive study assessed the antimicrobial activity of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent . -

Synthesis of Metal Complexes

In a recent publication, researchers synthesized oxomolybdenum(V) complexes using (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide as a ligand. The resulting complexes were characterized using spectroscopic techniques, confirming their structure and catalytic potential .

Mechanism of Action

The mechanism of action of (E)-N’-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can chelate metal ions, which may enhance its biological activity. The Schiff base moiety allows it to form stable complexes with metal ions, potentially disrupting essential biological processes in microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff bases derived from isonicotinohydrazide exhibit varied biological and physicochemical properties depending on substituents on the benzylidene moiety. Below is a detailed comparison with structurally related analogs:

Key Insights from Comparative Studies:

Substituent Position and Bioactivity :

- The 2-hydroxy-3-methoxy substitution in the title compound confers balanced antibacterial and metal-chelating properties, whereas the 4-hydroxy-3-methoxy analog (3g) shows superior enzyme inhibition .

- Halogen substituents (e.g., 4-Cl in 3a) enhance ALP inhibition, likely due to increased electrophilicity and binding affinity to enzyme active sites .

Antimicrobial Efficacy :

- The title compound outperforms 2-hydroxybenzylidene (1c) and 4-methoxybenzylidene (1e) derivatives against S. aureus, suggesting methoxy groups enhance membrane permeability .

- 3,4,5-Trimethoxybenzylidene derivatives (e.g., 2f) exhibit broader-spectrum antimicrobial activity but lower solubility, limiting their therapeutic utility .

Metal Coordination Effects :

- The title compound’s Mn(II) complex shows 2–4× higher antibacterial activity than the free ligand, attributed to improved cellular uptake and redox activity . Similar trends are observed in lanthanide complexes (e.g., Dy(III) and Pr(III)) derived from related Schiff bases .

Antioxidant Activity :

- The title compound and 4-fluoro-3-nitrobenzylidene derivatives exhibit significant hydrogen peroxide scavenging (IC₅₀: 28–35 μM), comparable to ascorbic acid .

Biological Activity

(E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide is a Schiff base compound synthesized from the reaction between isonicotinohydrazide and 2-hydroxy-3-methoxybenzaldehyde. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, focusing on its antimicrobial properties, mechanisms of action, and structural characteristics.

Synthesis and Structural Characteristics

The synthesis of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide involves the condensation of isonicotinohydrazide with 2-hydroxy-3-methoxybenzaldehyde in an ethanol medium. The resultant compound exhibits an E configuration with respect to the methylidene unit, characterized by a non-planar structure that includes intramolecular hydrogen bonding interactions .

Crystal Structure Analysis

The crystal structure reveals significant intermolecular interactions, including O—H⋯O, O—H⋯N, and N—H⋯O hydrogen bonds, which contribute to the stability of the crystal lattice. The dihedral angle between the benzene and pyridine rings is approximately 36.8°, indicating a degree of torsion that may influence biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, one study reported MIC values ranging from 15.625 to 62.5 μM against Staphylococcus strains .

Comparative Antimicrobial Efficacy

| Compound | Target Bacteria | MIC (μg/mL) | Mechanism |

|---|---|---|---|

| (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | MRSA | 62.216–124.432 | Inhibition of protein synthesis |

| Ciprofloxacin | MRSA | 0.381 | Inhibition of DNA gyrase |

| Levofloxacin | MRSA | 8.1–130 | Inhibition of DNA gyrase |

This table summarizes the comparative effectiveness of (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide against MRSA compared to established antibiotics like ciprofloxacin and levofloxacin.

The proposed mechanisms through which (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide exerts its antimicrobial effects include:

- Inhibition of Protein Synthesis : The compound appears to interfere with ribosomal function, leading to reduced protein production essential for bacterial growth.

- Disruption of Cell Wall Synthesis : Evidence suggests that it may inhibit peptidoglycan synthesis, compromising cell wall integrity.

- Biofilm Formation Inhibition : Studies indicate moderate to good antibiofilm activity against MRSA, suggesting its potential utility in treating biofilm-associated infections .

Case Studies

In one case study involving clinical isolates, (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide demonstrated significant antibacterial activity against multidrug-resistant strains. This highlights its potential as a lead compound for developing new antimicrobial agents in the face of rising antibiotic resistance.

Q & A

Q. Q1. What are the recommended synthetic routes for (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via condensation of isonicotinohydrazide with 2-hydroxy-3-methoxybenzaldehyde under reflux in ethanol or methanol. Key parameters include pH control (weakly acidic to neutral), temperature (70–80°C), and reaction time (6–8 hours). Monitoring via TLC or HPLC ensures completion. Crystallization from ethanol/water mixtures yields pure product . For optimization, varying solvents (e.g., DMF for solubility challenges) or catalysts (e.g., acetic acid for imine formation) may improve yields .

Q. Q2. How is the structural characterization of this compound validated, and what analytical techniques are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the (E)-configuration and planar geometry of the hydrazone bond. Bond angles (e.g., C=N–N≈120°) and torsional parameters distinguish stereoisomers . Complementary techniques include:

Q. Q3. What computational methods are used to predict electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Mulliken charges. These predict nucleophilic/electrophilic sites and redox behavior. Solvent effects (e.g., polarizable continuum models) refine accuracy .

Advanced Research Questions

Q. Q4. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?

Methodological Answer: Discrepancies arise from assay variability (e.g., bacterial strains, cancer cell lines) or compound purity. Standardize protocols:

- Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial activity with reference strains (e.g., M. tuberculosis H37Rv) .

- For anticancer studies, validate cytotoxicity via MTT assays on multiple cell lines (e.g., HepG2, MCF-7) and compare IC₅₀ values .

- Purity verification via HPLC (>95%) and elemental analysis is critical .

Q. Q5. What strategies enhance the compound’s bioavailability in pharmacological studies?

Methodological Answer: Address poor solubility (common in hydrazones) via:

Q. Q6. How does molecular docking explain its potential mechanism of action against tuberculosis?

Methodological Answer: Docking into M. tuberculosis enoyl-ACP reductase (InhA, PDB: 4TZK) reveals hydrogen bonding between the hydrazone group and Tyr158, while the methoxy group stabilizes hydrophobic interactions with Ala197. MD simulations (100 ns) assess binding stability and free energy (MM-PBSA) .

Q. Q7. What experimental and computational approaches resolve spectral data conflicts (e.g., NMR vs. XRD)?

Methodological Answer: For NMR-XRD mismatches (e.g., proton coupling constants):

Q. Q8. How can coordination chemistry be leveraged to modify its bioactivity?

Methodological Answer: Metal complexes (e.g., Cu(II), Zn(II)) enhance stability and activity. Synthesize by refluxing the ligand with metal salts (e.g., CuCl₂·2H₂O) in methanol. Characterize via:

- ESI-MS : Confirm [M+Cl]⁻ or [M+H₂O]⁺ adducts.

- EPR : Study geometry (tetragonal vs. octahedral) for Cu(II) complexes .

- Antimicrobial assays : Compare MIC values of complexes vs. free ligand .

Data Analysis and Optimization

Q. Q9. How are solvent effects on crystallization systematically studied?

Methodological Answer: Screen solvents (ethanol, acetonitrile, DMSO-water) using the "polythermal method" to identify optimal supersaturation conditions. Analyze crystal morphology via SEM and purity via PXRD. Solvent polarity indices correlate with crystal packing efficiency .

Q. Q10. What role do AI/ML play in optimizing synthetic pathways?

Methodological Answer: AI triages reaction conditions (e.g., solvents, catalysts) using Bayesian optimization. ML models (e.g., random forests) predict yields from historical data (temperature, pH). Feedback loops integrate experimental results for iterative refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.